2-Piperidylacetic Acid Hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-piperidin-2-ylacetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c9-7(10)5-6-3-1-2-4-8-6;/h6,8H,1-5H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEVRGSQHJHEKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00501007 | |
| Record name | (Piperidin-2-yl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00501007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19615-30-6 | |
| Record name | (Piperidin-2-yl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00501007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(piperidin-2-yl)acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 2 Piperidylacetic Acid Hydrochloride
Established Synthetic Routes for 2-Piperidylacetic Acid Hydrochloride
Traditional synthetic strategies for this compound often commence from pyridine-based precursors, involving reduction of the aromatic ring as a key step. These routes are well-established and scalable, providing reliable access to the target compound.
A common pathway to this compound begins with a pyridine (B92270) precursor, such as 2-pyridineacetonitrile. mcmaster.ca This multi-step synthesis involves the conversion of the nitrile group to an ester, followed by the reduction of the pyridine ring and subsequent hydrolysis of the ester to yield the final carboxylic acid.
The typical sequence is as follows:
Esterification of the Nitrile : 2-Pyridineacetonitrile is converted into an ester, for instance, ethyl 2-pyridineacetate. mcmaster.ca
Catalytic Hydrogenation : The pyridine ring of the resulting ester is reduced to a piperidine (B6355638) ring using a catalyst, often under hydrogen pressure. This step transforms ethyl 2-pyridineacetate into ethyl 2-piperidylacetate.
Acidic Hydrolysis : The ester group is then hydrolyzed under acidic conditions. This process cleaves the ester bond, yielding 2-piperidylacetic acid.
Salt Formation : The final product is isolated as its hydrochloride salt, which improves stability and handling.
This sequence provides the target compound in good radiochemical yield when using labeled precursors. mcmaster.ca
An alternative strategy involves the direct catalytic reduction of a pyridine derivative that already contains the acetic acid moiety or a precursor to it. One such method starts from 2-picolylchloride. mcmaster.ca This precursor is first treated with a cyanide source, such as potassium cyanide, to produce 2-pyridineacetonitrile. mcmaster.ca This intermediate then follows the pathway described above, involving esterification, reduction of the pyridine ring, and hydrolysis. mcmaster.ca
Another approach utilizes 2-pyridinecarboxylic acid as the starting material. google.com In this method, the pyridine ring is reduced to piperidine via catalytic hydrogenation, typically using a palladium-on-carbon (Pd/C) catalyst. google.com This method is noted for its simple route and fewer side reactions. google.com While this yields 2-piperidinecarboxylic acid, similar reduction strategies can be applied to precursors like 2-pyridylacetic acid to obtain the desired 2-piperidylacetic acid.
Chemoenzymatic Synthesis and Enantiomeric Resolution of Derivatives
Chemoenzymatic methods provide a powerful approach for obtaining enantiomerically pure derivatives of 2-piperidylacetic acid. These strategies leverage the high selectivity of enzymes, particularly lipases, to resolve racemic mixtures, which is a crucial step for producing stereochemically defined molecules.
The kinetic resolution of racemic methyl esters of 2-piperidylacetic acid derivatives can be effectively achieved using lipase-catalyzed reactions in organic solvents. researchgate.net Lipases, a class of hydrolase enzymes, can selectively catalyze the acylation or transesterification of one enantiomer in a racemic mixture, leaving the other unreacted. researchgate.netnih.gov
Research has shown that lipase PS-C II from Burkholderia cepacia is effective in the resolution of N-acetylated 2-piperidylacetic acid methyl ester. researchgate.net The reaction, conducted in a mixture of diisopropyl ether and butyl butanoate, proceeds via interesterification and demonstrates good enantioselectivity. researchgate.net The choice of N-protecting group on the piperidine nitrogen has a profound impact on the efficiency of the resolution. researchgate.net
The enantioselectivity of lipase-catalyzed resolutions is highly dependent on the molecular structure of the substrate, particularly the nature of the substituent on the piperidine nitrogen. researchgate.net Studies on the derivatization of 2-piperidylacetic acid methyl ester have revealed that modifying the N-substituent can dramatically improve the enantiomeric ratio (E value), a measure of the enzyme's selectivity.
While the N-acetylated derivative shows good enantioselectivity (E = 66), the introduction of other N-protective groups leads to excellent results. researchgate.net Specifically, N-Boc (tert-butoxycarbonyl), N-Ns (nosyl), N-Fmoc (9-fluorenylmethoxycarbonyl), and N-Bzn (benzoyl) groups all result in excellent enantioselectivity (E > 200) under the same reaction conditions with lipase PS-C II. researchgate.net The high selectivity achieved with the N-Boc protected ester has enabled its successful gram-scale resolution. researchgate.net In contrast, reactions with derivatives of the related 3-piperidylcarboxylic acid showed significantly lower enantioselectivity, highlighting the structural sensitivity of the enzymatic process. researchgate.net
| N-Protective Group | Enantioselectivity (E value) | Lipase Used | Reference |
|---|---|---|---|
| Acetyl (Ac) | 66 | Lipase PS-C II (Burkholderia cepacia) | researchgate.net |
| tert-Butoxycarbonyl (Boc) | >200 | Lipase PS-C II (Burkholderia cepacia) | researchgate.net |
| Nosyl (Ns) | >200 | Lipase PS-C II (Burkholderia cepacia) | researchgate.net |
| 9-Fluorenylmethoxycarbonyl (Fmoc) | >200 | Lipase PS-C II (Burkholderia cepacia) | researchgate.net |
| Benzoyl (Bzn) | >200 | Lipase PS-C II (Burkholderia cepacia) | researchgate.net |
Derivatization Strategies and Analogue Synthesis
This compound serves as a versatile building block for the synthesis of a wide array of analogues. Its two primary functional handles, the secondary amine within the piperidine ring and the carboxylic acid group, allow for selective modifications to generate diverse chemical structures.
Derivatization of the carboxylic acid is a common strategy. Standard coupling reactions can be employed to form amides, or esterification can be performed to produce various esters. epo.org For instance, the related 2-pyridylacetic acid can be converted into cyclopentylmethyl 2-(2-pyridyl)-2-thiocarbamoyl acetate hydrochloride, demonstrating the possibility of complex modifications at the carbon adjacent to the acid. epo.org
The secondary amine in the piperidine ring is another key site for derivatization. It can be acylated, alkylated, or incorporated into larger ring systems. As seen in the chemoenzymatic studies, the nitrogen can be protected with various groups like Boc, Fmoc, or acetyl, which not only facilitates certain reactions but also modulates the compound's properties. researchgate.net These derivatization strategies are fundamental in medicinal chemistry for exploring structure-activity relationships and developing novel therapeutic agents based on the piperidine scaffold.
Synthesis of 2-Piperidylacetic Acid Hydrazide Derivatives
The synthesis of 2-piperidylacetic acid hydrazide is a key transformation that introduces a reactive hydrazide moiety, which can serve as a precursor for the formation of various heterocyclic systems or as a point for further functionalization. A common and effective method for the synthesis of hydrazides is the reaction of the corresponding ester with hydrazine hydrate.
Specifically, 2-(N-piperidyl) acetic acid hydrazide can be synthesized from its ethyl ester precursor, ethyl 2-(N-piperidyl) acetate. The synthesis involves refluxing the ethyl ester with hydrazine hydrate in an alcohol solvent, such as ethanol. This reaction proceeds via nucleophilic acyl substitution, where the hydrazine displaces the ethoxy group of the ester to form the more stable hydrazide. The reaction is typically carried out at elevated temperatures, for instance, between 75-80 °C, and can be monitored for completion using thin-layer chromatography (TLC). This method is known for its high yield, with reports of up to 95.9% for the synthesis of 2-(N-piperidyl) acetic acid hydrazide nih.gov.
The resulting 2-(N-piperidyl) acetic acid hydrazide is a white crystalline solid. The successful formation of the hydrazide can be confirmed through various spectroscopic techniques. For instance, Fourier-transform infrared (FTIR) spectroscopy would show characteristic peaks for the N-H stretching of the -NH-NH2 group (typically in the range of 3200-3400 cm⁻¹) and the C=O stretching of the amide group (around 1640-1680 cm⁻¹) nih.gov.
It is important to note that the starting material, ethyl 2-(N-piperidyl) acetate, can be prepared by the alkylation of piperidine with ethyl bromoacetate in the presence of a base like potassium carbonate nih.gov. This two-step sequence provides an accessible route to the desired hydrazide derivative.
Table 1: Synthesis of 2-(N-piperidyl) Acetic Acid Hydrazide
| Reactants | Reagents | Solvent | Conditions | Product | Yield |
| Ethyl 2-(N-piperidyl) acetate | Hydrazine hydrate | Ethanol | Reflux, 75-80 °C, 2h | 2-(N-piperidyl) acetic acid hydrazide | 95.9% nih.gov |
Exploration of N-Protected Derivatives
In the synthesis of more complex molecules derived from 2-piperidylacetic acid, it is often necessary to protect the nitrogen atom of the piperidine ring. This prevents unwanted side reactions and allows for selective modifications at other parts of the molecule. The choice of protecting group is crucial and depends on the specific reaction conditions to be employed in subsequent steps. Two of the most commonly used nitrogen-protecting groups are the carbobenzyloxy (Cbz) and tert-butyloxycarbonyl (Boc) groups.
The synthesis of N-Cbz-2-piperidineacetic acid involves the reaction of a 2-piperidineacetic acid derivative with benzyl chloroformate in the presence of a base. The base, such as sodium bicarbonate or triethylamine, is necessary to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. The Cbz group is valued for its stability under a wide range of conditions and its ease of removal by catalytic hydrogenation, which is a mild method that typically does not affect other functional groups.
Similarly, the N-Boc derivative can be prepared by reacting the 2-piperidylacetic acid scaffold with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. The Boc group is particularly useful because it is stable to many nucleophilic and basic conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid. This orthogonality with the Cbz group allows for selective deprotection strategies in multi-step syntheses.
The introduction of these protecting groups not only facilitates more complex synthetic routes but can also influence the physical properties of the molecule, such as its solubility and crystallinity. The successful protection of the piperidine nitrogen can be confirmed by spectroscopic methods like NMR, where the appearance of signals corresponding to the protons of the protecting group serves as clear evidence of the reaction's success.
Table 2: Common N-Protected Derivatives of 2-Piperidylacetic Acid
| Protecting Group | Reagent | Key Features |
| Carbobenzyloxy (Cbz) | Benzyl chloroformate | Stable to a wide range of conditions; removed by catalytic hydrogenation. |
| tert-Butyloxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc anhydride) | Stable to basic and nucleophilic conditions; removed by acidic conditions. |
Structural Modifications for Enhanced Biological Activity
The this compound scaffold is a versatile starting point for the synthesis of a wide array of derivatives with potential therapeutic applications. By systematically modifying its structure, researchers can explore the structure-activity relationships (SAR) and optimize the compound's interaction with biological targets. These modifications can be broadly categorized into changes to the piperidine ring, alterations of the acetic acid side chain, and substitutions on the piperidine nitrogen.
Substitutions on the piperidine ring can significantly impact the biological activity of the resulting compounds. For instance, the introduction of various substituents at different positions on the ring can alter the molecule's lipophilicity, steric profile, and ability to form hydrogen bonds. These changes, in turn, can influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its affinity for specific receptors or enzymes. For example, in a study of 2,4-disubstituted pyridine derivatives, which can be considered precursors to substituted piperidines, the nature of the substituent at the 4-position was found to greatly influence the compound's lipophilicity and, consequently, its antimycobacterial activity. This highlights the importance of substituent effects on the biological properties of the heterocyclic core.
Modifications to the acetic acid side chain offer another avenue for enhancing biological activity. The carboxylic acid group can be converted to a variety of other functional groups, such as esters, amides, or more complex heterocyclic systems. These transformations can modulate the compound's acidity, polarity, and ability to interact with biological targets. For example, the conversion of the carboxylic acid to an amide can introduce new hydrogen bonding capabilities and alter the molecule's pharmacokinetic profile.
The systematic exploration of these structural modifications allows for the development of a comprehensive SAR for 2-piperidylacetic acid derivatives, which is essential for the rational design of new therapeutic agents.
Table 3: Examples of Structural Modifications and Their Potential Impact on Biological Activity
| Modification Site | Type of Modification | Potential Impact on Biological Activity |
| Piperidine Ring | Introduction of alkyl, aryl, or halogen substituents | Altered lipophilicity, steric profile, and receptor binding affinity. |
| Acetic Acid Side Chain | Conversion to esters, amides, or heterocycles | Modulated acidity, polarity, and hydrogen bonding capabilities. |
| Piperidine Nitrogen | Alkylation, acylation, or incorporation into larger systems | Changes in overall molecular shape, size, and electronic properties. |
Biochemical and Pharmacological Investigations of 2 Piperidylacetic Acid and Its Analogues
Metabolic Pathways and Biological Fate of Piperidylacetic Acid Metabolites
The biotransformation of piperidine-containing compounds is a critical aspect of pharmacology and toxicology, determining their duration of action, efficacy, and potential for accumulation. Metabolism generally proceeds through Phase I (functionalization) and Phase II (conjugation) reactions, aiming to convert lipophilic xenobiotics into more water-soluble derivatives for easier excretion. pharmaguideline.comnih.govyoutube.com
Role as a Major Metabolite in Xenobiotic Biotransformation
While direct evidence for 2-piperidylacetic acid as a major metabolite of specific drugs is not extensively documented in publicly available literature, the formation of saturated piperidine (B6355638) carboxylic acids from xenobiotics is a known metabolic pathway. A prominent example is the biotransformation of alkaloids from the areca nut (Areca catechu), which is consumed by millions worldwide. tandfonline.comnih.gov The primary psychoactive alkaloids, arecoline (B194364) and arecaidine, undergo extensive metabolism in the body. wikipedia.orgnih.gov
A key metabolic step for these compounds is the reduction of a carbon-carbon double bond within the piperidine ring structure, leading to the formation of N-methylnipecotic acid (N-methylpiperidine-3-carboxylic acid) as a major metabolite. nih.govnih.govresearchgate.net This conversion demonstrates that the body's enzymatic machinery can saturate the piperidine ring of a xenobiotic and generate a piperidine carboxylic acid derivative. In mouse studies, N-methylnipecotic acid was found to be the most abundant metabolite of both arecoline and arecaidine, accounting for a significant portion of the excreted dose. nih.govnih.gov This pathway highlights a plausible mechanism by which piperidylacetic acid structures could arise from the metabolism of more complex xenobiotics containing a corresponding unsaturated or substituted piperidine moiety.
The general process of xenobiotic metabolism involves enzymes primarily located in the liver, which modify foreign compounds to facilitate their removal. pharmaguideline.comnih.gov These transformations can sometimes lead to metabolites that are pharmacologically active themselves. pharmaguideline.com
Enzymatic Hydrolysis Kinetics of Related Esters
Esters of carboxylic acids are frequently used as prodrugs to enhance properties like absorption or to target specific tissues. Once in the body, these esters are often hydrolyzed by esterase enzymes to release the active carboxylic acid. The kinetics of this enzymatic hydrolysis are crucial for the intended therapeutic effect.
Studies on the hydrolysis of esters structurally related to 2-piperidylacetic acid, such as racemic piperidine carboxylic acid esters, have been performed using enzymes like pig liver esterase (PLE). researchgate.net These investigations show that the hydrolysis proceeds enantioselectively, meaning the enzyme preferentially acts on one stereoisomer over the other, yielding products with varying degrees of enantiomeric excess. researchgate.net
The table below summarizes the effect of the N-protecting group on the enzymatic hydrolysis of related piperidine acetates.
| N-Protecting Group | Substrate | Enzyme Source | Conversion (%) | Enantiomeric Excess (ee, %) |
| Tosyl (Ts) | N-Tosyl-2-acetoxymethylpiperidine | Liver Acetone Powder (LAP) | 38% | 34% |
| Boc | N-Boc-2-acetoxymethylpiperidine | Liver Acetone Powder (LAP) | 38% | 8% |
| Data derived from studies on the enzymatic hydrolysis of N-protected 2-hydroxymethylpiperidine acetates. redalyc.org |
Structure-Activity Relationship (SAR) Studies of 2-Piperidylacetic Acid Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, exploring how modifications to a molecule's structure affect its biological activity. For derivatives of 2-piperidylacetic acid, key areas of investigation include the length of linker chains and modifications to the heterocyclic ring.
Influence of Linker Length on Biological Activity
In many modern therapeutic designs, such as antibody-drug conjugates or PROteolysis TArgeting Chimeras (PROTACs), different molecular components are connected via a chemical linker. The length and composition of this linker are often critical for optimal activity. nih.govnih.gov
Studies on long-acting glucagon-like peptide-1 (GLP-1) derivatives have shown that the length of a fatty acid chain attached as a linker is the most important parameter for achieving a protracted effect. nih.gov Similarly, in the design of caffeic acid phenethyl ester (CAPE) analogs as 5-lipoxygenase inhibitors, modifying the linker between the caffeoyl and aryl moieties was a key strategy to probe the effects on inhibitory activity. nih.gov
This principle is highly relevant for derivatives of 2-piperidylacetic acid when it is incorporated into larger, more complex molecules. The acetic acid side chain provides a natural attachment point for a linker, and varying its length can precisely position other functional parts of the molecule to interact with a biological target. An SAR study on piperidine derivatives as inhibitors of an essential enzyme in Mycobacterium tuberculosis highlights how systematic modifications to different parts of a scaffold, which could include linker-like structures, are used to improve potency and pharmacokinetic properties. nih.gov
Impact of Heterocyclic Ring Modifications on Pharmacological Profiles
The piperidine ring is a common scaffold in many biologically active compounds. thecontentauthority.com Modifying this ring—for instance, by changing its size or degree of saturation—can have a profound impact on a compound's pharmacological profile. A common modification is the replacement of the six-membered piperidine ring with the five-membered pyrrolidine (B122466) ring. thecontentauthority.comdifferencebetween.com
The table below illustrates how ring modifications can impact biological and pharmacological parameters based on findings from various derivative series.
| Ring Scaffold | Key Structural Feature | Common Impact on Properties |
| Piperidine | Six-membered saturated heterocycle differencebetween.com | Often used as a solvent and in pharmaceutical synthesis thecontentauthority.com |
| Pyrrolidine | Five-membered saturated heterocycle differencebetween.com | Different ring pucker and bond angles compared to piperidine, can alter receptor fit and metabolic profile researchgate.netnih.gov |
| Unsaturated Piperidine (e.g., Tetrahydropyridine) | Introduction of a double bond | Creates a more rigid, planar geometry which can increase or decrease binding affinity depending on the target |
Exploration of Biological Activities and Mechanisms
The piperidine scaffold is present in a vast number of natural products and synthetic drugs, exhibiting a wide spectrum of biological activities. nih.gov Derivatives of piperidine have been investigated for numerous therapeutic applications.
For instance, specific piperidine derivatives have been identified as potent inhibitors of MenA, an essential enzyme in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis, the bacterium that causes tuberculosis. nih.gov The mechanism of these inhibitors involves disrupting the electron transport chain, which is vital for the bacterium's survival, especially under the low-oxygen conditions found within infected granulomas. nih.gov
In other research, derivatives of piperonylic acid, which contains a related heterocyclic structure, have been synthesized and shown to possess significant antibacterial and insecticidal activities. nih.gov The mechanism often involves targeting essential cellular processes in the pathogen. Furthermore, SAR studies on 4-benzoylpiperidines led to the discovery of selective agonists for the 5-HT1F receptor, a target for migraine treatments. researchgate.net The activity of these compounds is mediated by their specific interaction with this serotonin (B10506) receptor subtype. The diverse biological activities reported for various piperidine derivatives underscore the versatility of this chemical scaffold in drug discovery.
Antimicrobial Activity of Piperidine-Based Hydrazides
Piperidine-based hydrazides and their derivatives, hydrazide-hydrazones, have been a focal point of research in the quest for new antimicrobial agents, driven by the increasing challenge of drug-resistant pathogens. nih.govnih.gov Studies have demonstrated that these compounds possess a wide range of activities against various microbial strains. nih.govmdpi.com
Research into the structure-activity relationship (SAR) of these compounds has revealed key insights. For instance, the length of the carbon chain linking the piperidine ring and the hydrazide group is a critical determinant of antibacterial efficacy. A study showed that increasing the length of this linker resulted in a decrease in antimicrobial activity against tested strains of Escherichia coli, Salmonella typhimurium, Salmonella choleraesuis, and Staphylococcus aureus. nih.gov Specifically, 2-(N-piperidinyl)acetic acid hydrazide was identified as having notable antibacterial properties. nih.gov
Hydrazide-hydrazone derivatives, synthesized from piperidine-containing precursors, have shown significant antimicrobial potential. mdpi.com In some cases, their activity surpasses that of established reference drugs. nih.gov These compounds are thought to exert their effects by compromising the integrity of the microbial cell wall and membrane. mdpi.com For example, certain indol-2-one (B1256649) based hydrazide-hydrazones have demonstrated strong inhibitory action against bacterial DNA gyrase, an essential enzyme for bacterial replication. mdpi.com One such compound exhibited a half-maximal inhibitory concentration (IC₅₀) of 19.32 µM against gyrase, proving more potent than the antibiotic ciprofloxacin (B1669076) (IC₅₀ = 26.43 µM) in the same assay. mdpi.com
The tables below summarize the antimicrobial activity of selected piperidine-based hydrazides and related hydrazone derivatives against various bacterial strains, showcasing their potential as a basis for the development of new anti-infective therapies.
Table 1: Antibacterial Activity of Piperidine-Based Hydrazide Analogues (MIC)
| Compound | Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Hydrazide-hydrazone 19 | E. coli | 12.5 | nih.gov |
| Hydrazide-hydrazone 19 | S. aureus | 6.25 | nih.gov |
| Hydrazide-hydrazone 19 | K. pneumoniae (MDR) | 12.5 | nih.gov |
| Hydrazide-hydrazone 19 | MRSA1 | 3.125 | nih.gov |
| Ampicillin (Control) | E. coli | 25 | nih.gov |
| Ampicillin (Control) | S. aureus | 12.5 | nih.gov |
| Hydrazide-hydrazone 28 | Staphylococcus spp. | 1.95 | mdpi.com |
| Hydrazide-hydrazone 28 | E. faecalis | 15.62 | mdpi.com |
MIC: Minimum Inhibitory Concentration; MDR: Multi-Drug Resistant; MRSA: Methicillin-Resistant Staphylococcus aureus.
Table 2: Antibacterial Activity of Hydrazide-Hydrazone Derivatives (Inhibition Zone & MIC)
| Compound | Organism | Inhibition Zone (mm) | MIC (mg/mL) | Reference |
|---|---|---|---|---|
| Hydrazone 5f | B. subtilis | 20.4 | - | mdpi.com |
| Hydrazone 5f | E. coli | 16.9 | 2.5 | mdpi.com |
| Hydrazone 5f | S. aureus | 16.0 | - | mdpi.com |
| Hydrazone 5f | K. pneumoniae | 19.9 | 2.5 | mdpi.com |
Data represents the diameter of the zone of inhibition or the minimum inhibitory concentration.
Spasmolytic Activity of Piperidine-Based Hydrazides
In addition to their antimicrobial effects, certain piperidine-based hydrazides have been investigated for their spasmolytic (antispasmodic) properties. These compounds have the potential to relax smooth muscle, making them candidates for treating conditions involving involuntary muscle contractions.
A study focusing on the synthesis of hydrazides from heterocyclic amines, including piperidine, evaluated their biological activities. nih.gov The research identified 2-(N-piperidinyl)acetic acid hydrazide as a compound with notable spasmolytic activity. nih.gov In in-vitro experiments, its efficacy was found to be comparable to that of drotaverine, a well-known spasmolytic drug used as a positive control in the study. nih.gov This finding highlights the potential of this specific piperidine derivative in the development of new antispasmodic therapies.
Enzyme Inhibition Studies and Therapeutic Targets
The structural framework of piperidine-based hydrazides makes them versatile candidates for interacting with various biological enzyme systems. Research has identified several classes of enzymes that are inhibited by these compounds, pointing to a range of potential therapeutic applications, particularly in neurodegenerative diseases and infectious diseases. mdpi.comnih.gov
One of the most explored areas is the inhibition of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov These enzymes are key targets in the management of Alzheimer's disease. A series of N-benzylpiperidine-carbohydrazide-hydrazones demonstrated inhibitory activity against both human and electric eel AChE, with IC₅₀ values ranging from 5.68 to 74.40 µM. nih.gov Kinetic and molecular modeling studies suggest that these compounds may interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzymes. nih.gov Another study found a piperidine-hydrazone derivative (compound 11) to be a more potent inhibitor of BChE (IC₅₀: 35.30 µM) than the standard drug galantamine (IC₅₀: 46.03 µM). nih.gov
Beyond cholinesterases, piperidine analogues have shown inhibitory activity against other critical enzymes. As mentioned previously, certain hydrazide-hydrazones are potent inhibitors of bacterial DNA gyrase, a type II topoisomerase essential for bacterial survival. mdpi.com Furthermore, the broader class of hydrazides includes compounds known to act as monoamine oxidase (MAO) inhibitors, which are used as antidepressants. nih.gov Other piperidine derivatives have been developed as inhibitors of carbonic anhydrase and α-glucosidase, targeting conditions like glaucoma and diabetes, respectively. ijnrd.orgmdpi.com
Table 3: Enzyme Inhibition by Piperidine-Based Hydrazide Analogues
| Compound Class/Derivative | Target Enzyme | Activity (IC₅₀ / Kᵢ) | Therapeutic Area | Reference |
|---|---|---|---|---|
| N-benzylpiperidine-hydrazones | Acetylcholinesterase (AChE) | IC₅₀ = 5.68 - 74.40 µM | Alzheimer's Disease | nih.gov |
| Piperidine-hydrazone (Cmpd 11) | Butyrylcholinesterase (BChE) | IC₅₀ = 35.30 µM | Alzheimer's Disease | nih.gov |
| Indol-2-one hydrazide-hydrazone | Bacterial DNA Gyrase | IC₅₀ = 19.32 µM | Antibacterial | mdpi.com |
IC₅₀: Half-maximal inhibitory concentration; Kᵢ: Inhibition constant.
Neuropharmacological Research Contexts
The piperidine ring is a privileged structure in neuropharmacology, forming the core of many drugs that act on the central nervous system (CNS). ijnrd.orgmdpi.com Analogues of 2-piperidylacetic acid, particularly piperidine-hydrazides and related structures, are being investigated within various neuropharmacological contexts.
The inhibition of cholinesterase enzymes (AChE and BChE) by piperidine-hydrazones places them directly in the field of research for anti-Alzheimer's agents. nih.govnih.gov Some of these compounds have also been shown to inhibit the self-aggregation of amyloid-beta (Aβ₄₂) peptides, another key pathological process in Alzheimer's disease. nih.gov
The hydrazide functional group itself is present in several neuropharmacological agents, including monoamine oxidase (MAO) inhibitors like isocarboxazid (B21086) and nialamide, which have antidepressant properties, and neurostimulators such as fonturacetam (B1677641) hydrazide. nih.gov This establishes a historical and chemical precedent for the neuroactivity of this class of compounds.
Furthermore, the piperidine scaffold is central to the design of ligands for other critical CNS targets. Research has led to the discovery of piperidine-based compounds with high affinity for the sigma-1 receptor (S1R), a protein implicated in a variety of neurological and psychiatric conditions. rsc.org One such compound acted as a potent S1R agonist with a high affinity (Kᵢ value of 3.2 nM). rsc.org The piperidine structure is also fundamental to many opioids used in neuropathic pain therapy, which act on opioid receptors (MOR, DOR, KOR), with well-known examples including fentanyl and tramadol. mdpi.com
Advanced Analytical Methodologies for Characterization and Quantification
Spectroscopic and Spectrometric Characterization Techniques
Spectroscopy and spectrometry are the cornerstones for the molecular-level investigation of 2-Piperidylacetic Acid Hydrochloride, providing irrefutable evidence of its identity and structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise molecular structure of this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR can map out the carbon-hydrogen framework and confirm the connectivity of the atoms.
For this compound, ¹H NMR would be expected to show distinct signals corresponding to the protons on the piperidine (B6355638) ring, the methylene (B1212753) group (-CH₂-) of the acetic acid side chain, the acidic proton of the carboxyl group, and the proton on the nitrogen atom (which exists as a secondary ammonium (B1175870) ion in the hydrochloride salt). The chemical shifts, signal splitting patterns (multiplicity), and integration values of these signals provide detailed information about the electronic environment and neighboring protons for each site in the molecule.
Similarly, ¹³C NMR spectroscopy identifies all non-equivalent carbon atoms, including the carbonyl carbon of the carboxylic acid and the distinct carbons of the piperidine ring. While specific, publicly available spectral data for this compound is limited, chemical suppliers confirm the availability of NMR data for the parent compound, 2-Piperidylacetic Acid, affirming its use in standard quality control. synblock.com Furthermore, specialized NMR techniques using chiral resolving agents like (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid have been shown to be effective for the enantiomeric discrimination of piperidine derivatives, a method that could be applied to resolve potential stereoisomers of 2-Piperidylacetic Acid. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a sample of this compound is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, resulting in a unique absorption spectrum.
The key functional groups within this compound would produce characteristic absorption bands in the FTIR spectrum. These expected absorptions include:
A broad absorption band typically in the range of 2500-3300 cm⁻¹, characteristic of the O-H stretching vibration of the carboxylic acid group.
A strong, sharp absorption band around 1700-1730 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid.
Absorption bands associated with the N⁺-H stretching of the secondary ammonium hydrochloride salt.
A series of absorptions in the 2850-3000 cm⁻¹ region due to the C-H stretching vibrations of the aliphatic piperidine ring and the acetic acid side chain.
This pattern of absorptions provides a spectral fingerprint, confirming the presence of the essential carboxylic acid and secondary amine functionalities within the piperidine structure.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. The molecular weight of the free base, 2-Piperidylacetic Acid, is 143.18 g/mol , while the hydrochloride salt has a molecular weight of approximately 179.64 g/mol . cymitquimica.comnih.gov
High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecule with high precision (e.g., 143.094628657 Da for the free base), which can be used to confirm its elemental composition. nih.gov
In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented to produce smaller, characteristic product ions. This fragmentation pattern provides evidence for the compound's structure. For instance, a common fragmentation pathway for 2-Piperidylacetic Acid would be the loss of the carboxylic acid group. While specific fragmentation data for this compound is not detailed in the reviewed literature, the analytical approach is well-established. A study on the related but distinct compound, 2-pyridylacetic acid, utilized selected reaction monitoring (SRM) to follow the transition of the precursor ion (m/z 138) to a specific product ion (m/z 92), demonstrating the power of this technique for sensitive and specific detection. researchgate.netnih.gov
| Property | Value | Compound | Reference |
|---|---|---|---|
| Molecular Formula | C₇H₁₃NO₂ | 2-Piperidylacetic Acid (Free Base) | nih.gov |
| Molecular Weight | 143.18 g/mol | 2-Piperidylacetic Acid (Free Base) | nih.gov |
| Exact Mass | 143.094628657 Da | 2-Piperidylacetic Acid (Free Base) | nih.gov |
| Molecular Formula | C₇H₁₄ClNO₂ | This compound | cymitquimica.com |
| Molecular Weight | 179.64 g/mol | This compound | cymitquimica.com |
Chromatographic Methods for Purity Assessment and Quantitative Analysis
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for separating this compound from any unreacted starting materials, byproducts, or other impurities. This separation is crucial for assessing the purity of the compound and for its accurate quantification in various samples.
In HPLC, the sample is passed through a column packed with a stationary phase. Due to differences in chemical properties (such as polarity), the components of the sample interact differently with the stationary phase and are separated. The purity of this compound can be determined by the area percentage of its corresponding peak in the resulting chromatogram.
For quantitative analysis, HPLC is often coupled with a detector, such as a UV-Vis spectrophotometer or a mass spectrometer (LC-MS). A calibration curve is first generated using standards of known concentration. The concentration of the analyte in an unknown sample can then be determined by comparing its detector response to the calibration curve.
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed for the quantitative analysis of the structurally related compound 2-pyridylacetic acid in human plasma provides a strong model for how such an analysis would be performed. researchgate.netnih.gov This validated method demonstrates the typical components of such an analytical procedure. researchgate.netnih.gov
| Parameter | Description | Reference |
|---|---|---|
| Chromatographic System | Shimadzu LC-10AD pump | researchgate.net |
| Column | Zorbax Extend C₁₈ (150 × 4.6 mm i.d., 5 µm) | researchgate.net |
| Mobile Phase | Methanol:Water:Acetic Acid (20:80:1.5, v/v) | researchgate.net |
| Flow Rate | 0.4 mL/min | researchgate.net |
| Detection | Tandem Mass Spectrometry (MS/MS) with Electrospray Ionization (ESI) | researchgate.netnih.gov |
The availability of HPLC and LC-MS documentation from chemical suppliers for 2-Piperidylacetic Acid further confirms that these are standard methods used for its quality control and analysis. synblock.com
Preclinical Research and in Vivo/in Vitro Modeling
In Vitro Assessments of Biological Efficacy and Safety
There is a notable absence of publicly available data on the comprehensive in vitro assessment of 2-Piperidylacetic Acid Hydrochloride. Typically, such studies would involve a battery of tests to determine the compound's interaction with specific biological targets, its mechanism of action, and its potential for cytotoxicity.
However, related research has explored the behavior of derivatives of 2-piperidylacetic acid in enzymatic reactions. One study focused on the lipase-catalyzed reactions of methyl esters of N-acetylated 2-piperidylacetic acid. researchgate.net This type of research is crucial for understanding the stereoselectivity of enzymatic processes, which can influence the biological activity of a compound. researchgate.net In these experiments, the enantioselectivity of the reaction was evaluated, providing insights into how enzymes differentiate between the stereoisomers of the compound. researchgate.net
Without specific studies on this compound, key parameters such as its binding affinity to potential receptors, its inhibitory concentrations (IC50) against various enzymes, or its effects on cellular signaling pathways remain uncharacterized in the public domain.
In Vivo Evaluation in Animal Models for Efficacy and Systemic Effects
The standard preclinical in vivo assessment would investigate the pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (the biochemical and physiological effects) of the compound. Furthermore, its efficacy would be tested in relevant animal models to determine its potential for treating specific conditions. Systemic effects, including potential impacts on various organ systems, would also be carefully monitored. The absence of such published data for this compound means that its potential therapeutic benefits and its physiological impact in a living organism have not been publicly documented.
Future Research Directions and Translational Perspectives
Development of Novel Piperidylacetic Acid-Based Therapeutic Agents
The piperidine (B6355638) ring is a "privileged scaffold" in drug discovery, meaning it is a structural framework that is recurrently found in successful drugs targeting a wide range of biological targets. This established precedent underscores the potential of 2-piperidylacetic acid as a foundational structure for the development of new therapeutic agents.
Recent research has highlighted the promise of piperidine-containing compounds in addressing complex diseases. For instance, derivatives of 2-(3-(3-Carbamoylpiperidin-1-yl)phenoxy)acetic acid have been identified as novel small-molecule inhibitors of the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction. nih.gov This interaction is a key component of the Wnt/β-catenin signaling pathway, which, when hyperactive, is heavily implicated in the initiation and progression of various cancers. The discovery of compounds that can disrupt this interaction represents a significant step towards targeted cancer therapies. The lead compound from this research demonstrated the ability to selectively interfere with the β-catenin/BCL9 interaction, suppress Wnt signaling, and inhibit the growth of cancer cells with aberrant Wnt signaling. nih.gov This provides a strong rationale for exploring derivatives of 2-piperidylacetic acid as potential anticancer agents.
The versatility of the piperidine scaffold is further demonstrated by its incorporation into a series of potent HIV-1 protease inhibitors. While not direct derivatives of 2-piperidylacetic acid, this research showcases the adaptability of the piperidine ring in designing molecules that can fit into specific enzyme active sites and disrupt viral replication.
The development of novel therapeutic agents based on 2-piperidylacetic acid would involve synthetic modifications to the core structure to optimize potency, selectivity, and pharmacokinetic properties. High-throughput screening of a library of 2-piperidylacetic acid derivatives against a panel of biological targets could uncover new therapeutic applications.
Application in Understanding Neurotransmitter Systems and Related Disorders
The central nervous system (CNS) is a primary area where piperidine-containing molecules have made a significant impact. Many CNS-active drugs feature a piperidine moiety, suggesting that 2-piperidylacetic acid and its derivatives could modulate neurotransmitter systems and offer therapeutic benefits for neurological and psychiatric disorders.
A compelling area of investigation is the potential interaction of 2-piperidylacetic acid derivatives with GABAergic systems. The neurotransmitter gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian brain, and its dysregulation is implicated in conditions such as anxiety, epilepsy, and sleep disorders. Research on piperine, a naturally occurring piperidine-containing compound, has shown that it can modulate the function of GABA-A receptors. This modulation of GABA-induced chloride currents suggests a mechanism by which piperidine-containing compounds can influence neuronal excitability.
Given the structural similarities, it is plausible that 2-piperidylacetic acid derivatives could also interact with GABA receptors or other components of the GABAergic system. Future research should focus on screening these compounds for their ability to bind to and modulate various neurotransmitter receptors, including GABA, dopamine, and serotonin (B10506) receptors. Such studies could reveal novel mechanisms of action and identify lead compounds for the treatment of a range of CNS disorders. Understanding how these molecules influence neurotransmitter pathways at a molecular level will be crucial for developing targeted and effective therapies.
Advanced Approaches in Chiral Synthesis and Stereoisomerism in Drug Design
The presence of a chiral center at the 2-position of the piperidine ring in 2-piperidylacetic acid introduces the concept of stereoisomerism, a critical factor in drug design and development. The two enantiomers (mirror-image isomers) of a chiral drug can exhibit significantly different pharmacological and toxicological properties. Therefore, the ability to synthesize and evaluate stereochemically pure enantiomers of 2-piperidylacetic acid derivatives is paramount for developing safe and effective medicines.
The differential effects of enantiomers are well-documented; one enantiomer may be therapeutically active while the other is inactive or, in some cases, responsible for adverse effects. nih.gov This underscores the necessity of considering the two enantiomers of a chiral drug as distinct chemical entities. nih.gov
Advanced methods in asymmetric synthesis are crucial for accessing single enantiomers of 2-piperidylacetic acid derivatives. These methods aim to produce a specific stereoisomer in high enantiomeric excess, avoiding the need for challenging and often inefficient separation of racemic mixtures. Techniques such as the use of chiral catalysts, enzymes, or chiral auxiliaries can be employed to control the stereochemical outcome of the synthesis. The principles of stereospecific and stereoselective reactions are fundamental to this endeavor. researchgate.net
Future research in this area should focus on developing efficient and scalable enantioselective synthetic routes to various 2-piperidylacetic acid analogs. This will enable the systematic evaluation of the biological activity of individual stereoisomers, leading to a deeper understanding of the structure-activity relationship and the identification of the optimal stereochemistry for therapeutic efficacy.
| Term | Definition |
| Chirality | A geometric property of a molecule that is non-superimposable on its mirror image. |
| Enantiomers | A pair of stereoisomers that are mirror images of each other. |
| Diastereomers | Stereoisomers that are not mirror images of each other. |
| Racemic Mixture | A mixture containing equal amounts of left- and right-handed enantiomers of a chiral molecule. |
| Enantiomeric Excess (ee) | A measure of the purity of a chiral substance, indicating how much of one enantiomer is present in excess of the other. |
Exploration of New Biological Targets and Pathways
The structural features of 2-piperidylacetic acid suggest that it could interact with a wide array of biological targets beyond those already established for piperidine-containing drugs. The exploration of new biological targets and pathways is a crucial avenue for future research, potentially unlocking novel therapeutic applications.
As previously mentioned, derivatives of a compound closely related to 2-piperidylacetic acid have been shown to inhibit the β-catenin/BCL9 protein-protein interaction, a key target in cancer therapy. nih.gov This discovery opens up a new and exciting area of investigation for 2-piperidylacetic acid derivatives as potential modulators of signaling pathways involved in cell growth and proliferation.
Furthermore, the piperidine scaffold has been successfully utilized in the design of inhibitors for other important enzymes, such as HIV-1 protease. This demonstrates the potential of the piperidine ring to serve as a versatile scaffold for targeting a diverse range of enzymes and receptors.
Future research should employ a multi-pronged approach to identify new biological targets for 2-piperidylacetic acid derivatives. This could involve:
In silico screening: Using computational models to predict the binding of 2-piperidylacetic acid analogs to a vast library of protein structures.
Phenotypic screening: Testing a library of compounds in cell-based assays to identify molecules that produce a desired biological effect, followed by target deconvolution to identify the responsible protein.
Chemical proteomics: Using chemical probes based on the 2-piperidylacetic acid scaffold to pull down and identify interacting proteins from cell lysates.
By systematically exploring the biological space, researchers can uncover novel mechanisms of action and expand the therapeutic potential of this promising class of compounds. The insights gained from these studies will not only drive the development of new drugs but also contribute to a more profound understanding of human biology and disease.
Q & A
Q. What are the optimal synthetic routes for 2-Piperidylacetic Acid Hydrochloride, and how can reaction efficiency be validated?
Methodological Answer: Synthesis typically involves coupling piperidine derivatives with acetic acid precursors under acidic conditions. For example, a similar piperidine-based compound (2-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride) was synthesized via nucleophilic substitution, with reaction efficiency monitored by TLC and NMR at each step . Key parameters include:
- Catalyst choice : Use of HCl for protonation and stabilization.
- Reaction time : 12–24 hours at 60–80°C for complete conversion.
- Purification : Recrystallization from ethanol/water mixtures to isolate the hydrochloride salt.
Validation involves comparing experimental yields (e.g., 65–75%) with theoretical calculations and confirming purity via HPLC (see Table 1 ).
Q. Table 1: Typical Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 60–80°C |
| Solvent | Ethanol/Water (3:1) |
| Catalyst | HCl (1.2 eq) |
| Yield (Typical) | 65–75% |
Q. How should researchers characterize the stability of this compound under varying storage conditions?
Methodological Answer: Stability studies should follow ICH guidelines, focusing on:
- Thermal stability : Thermogravimetric analysis (TGA) to assess decomposition above 258°C (observed in structurally similar piperidine derivatives) .
- Photostability : Exposure to UV light (320–400 nm) for 48 hours, with degradation monitored via UV-Vis spectroscopy.
- Humidity sensitivity : Store in airtight containers with desiccants; hygroscopicity data from analogous compounds show <2% moisture uptake at 25°C/60% RH .
Q. What analytical techniques are recommended for quantifying this compound in complex matrices?
Methodological Answer: Reverse-phase HPLC with UV detection is optimal. For example, a validated method for clonidine hydrochloride (a structurally related compound) uses:
- Column : Kromasil C18 (150 mm × 4.6 mm, 5 μm).
- Mobile phase : 0.03 M KH₂PO₄-methanol (70:30).
- Detection : 207 nm, linear range 1.09–10.90 μg/mL (R² = 0.9999) .
LC-MS/MS is preferred for trace analysis in biological samples, with LOQ ≤10 ng/mL .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
Methodological Answer: DFT calculations (e.g., B3LYP/6-31G*) model molecular orbitals, partial charges, and protonation states. For instance, Becke’s hybrid functional accurately predicts thermochemical properties (average deviation ≤2.4 kcal/mol) in piperidine derivatives . Key steps:
Optimize geometry using Gaussian or ORCA.
Calculate HOMO-LUMO gaps to assess reactivity.
Compare experimental vs. computed IR spectra for validation.
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for this compound?
Methodological Answer: Contradictions often arise from solvent effects or protonation states. Strategies include:
Q. What in silico approaches are suitable for predicting pharmacological targets of this compound?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with protein databases (e.g., PDB ID 4EHZ for amine receptors).
- Pharmacophore modeling : Map hydrogen-bond acceptors and hydrophobic regions aligned with piperidine pharmacophores .
- ADMET prediction : SwissADME estimates bioavailability (e.g., LogP ~1.8) and blood-brain barrier penetration .
Q. How can researchers optimize crystallization protocols to enhance compound purity?
Methodological Answer:
Q. What strategies mitigate decomposition during long-term storage?
Methodological Answer:
- Lyophilization : Stabilize the hydrochloride salt by removing water (residual moisture <0.5%).
- Inert atmosphere : Store under argon to prevent oxidation.
- Stability-indicating assays : Monitor degradation products (e.g., CO, NOx) via GC-MS .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points for similar piperidine derivatives?
Methodological Answer: Variations (e.g., 258°C vs. 245°C) may stem from:
Q. What experimental controls ensure reproducibility in pharmacological assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
